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Compound of Interest

Compound Name: Ethyl 4-fluoro-2-methylbenzoate

Cat. No.: B190183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
fluoro-2-methylbenzoate. Due to the limited availability of experimentally-derived spectra for

this specific compound, this document presents a detailed analysis of closely related analogs

to predict its spectroscopic characteristics. This guide also includes standardized experimental

protocols for acquiring such data and a generalized workflow for the spectroscopic analysis of

chemical compounds.

Predicted Spectroscopic Data for Ethyl 4-fluoro-2-
methylbenzoate
The following tables summarize the predicted spectroscopic data for Ethyl 4-fluoro-2-
methylbenzoate. These predictions are derived from the analysis of structurally similar

compounds, providing a reliable estimation for experimental planning and data interpretation.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.85 dd (J ≈ 8.4, 6.0 Hz) 1H Ar-H (H6)

~6.95 m 2H Ar-H (H3, H5)

4.35 q (J ≈ 7.1 Hz) 2H -OCH₂CH₃

2.50 s 3H Ar-CH₃

1.38 t (J ≈ 7.1 Hz) 3H -OCH₂CH₃

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~166.0 C=O

~163.5 (d, ¹JCF ≈ 250 Hz) C4-F

~142.0 C2-CH₃

~132.0 (d, ³JCF ≈ 9 Hz) C6

~126.0 (d) C1

~116.5 (d, ²JCF ≈ 21 Hz) C5

~113.0 (d, ²JCF ≈ 21 Hz) C3

~61.0 -OCH₂CH₃

~21.0 Ar-CH₃

~14.0 -OCH₂CH₃

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1610, 1580 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

~1150 Strong C-F stretch

Predicted Mass Spectrometry (EI-MS) Data
m/z Relative Intensity Assignment

182 Moderate [M]⁺ (Molecular Ion)

153 High [M - C₂H₅]⁺

137 High [M - OC₂H₅]⁺

109 Moderate [M - COOC₂H₅]⁺

Spectroscopic Data of Analogous Compounds
The following tables present the experimental spectroscopic data for compounds structurally

related to Ethyl 4-fluoro-2-methylbenzoate, which were used to inform the predictions above.

Ethyl 2-methylbenzoate

¹H NMR (400 MHz, CDCl₃)

δ 7.91 (d, J=8.0 Hz, 1H), 7.36 (t, J=7.6 Hz,
1H), 7.21 (t, J=7.6 Hz, 2H), 4.36 (q, J=7.3
Hz, 2H), 2.58 (s, 3H), 1.38 (t, J=7.1 Hz, 3H)
[1]

Ethyl 4-methylbenzoate
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¹H NMR (200 MHz, CDCl₃)
δ 7.96 (d, J=8.0 Hz, 2H), 7.26 (d, J=8.4 Hz,
2H), 4.42 – 4.32 (m, 2H), 2.41(s, 3H), 1.43 –
1.36 (m, 3H)[2]

¹³C NMR (50 MHz, CDCl₃) 167.2, 143.5, 129.1, 127.5, 60.2, 21.6, 14.1[2]

Ethyl 4-fluorobenzoate
¹H NMR

Data available, but specific shifts not
provided in the search results.

Mass Spectrum (EI)
Major fragments can be found in the NIST

WebBook.[3]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid organic compound such as Ethyl 4-fluoro-2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is free of any

particulate matter.

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Lock and shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use the same sample as for ¹H NMR.
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Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time is typically required due to the lower natural abundance and

sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds and a larger number of

scans are common.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a small drop of the compound onto the

center of a clean, dry salt plate (e.g., NaCl or KBr).

Data Acquisition:

Place a second salt plate on top of the first to create a thin film of the liquid.

Mount the plates in the spectrometer's sample holder.

Record a background spectrum of the empty instrument.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion

source of the mass spectrometer, often via direct injection or through a gas chromatograph

(GC) inlet.

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons

(typically 70 eV).

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: A generalized workflow for the spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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